(2-氟苯基)甲基氯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

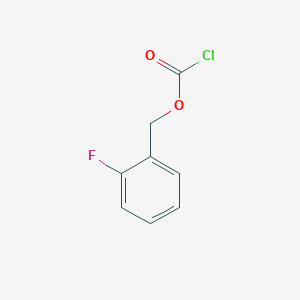

“(2-Fluorophenyl)methyl chloroformate” is a chemical compound with the molecular formula C8H6ClFO2 . It has a predicted density of 1.334±0.06 g/cm3 and a predicted boiling point of 225.4±23.0 °C .

Chemical Reactions Analysis

Chloroformates, including “(2-Fluorophenyl)methyl chloroformate”, are known to react with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides . They decompose slowly in water to yield methanol, HCl, and CO2 .Physical And Chemical Properties Analysis

“(2-Fluorophenyl)methyl chloroformate” has a predicted density of 1.334±0.06 g/cm3 and a predicted boiling point of 225.4±23.0 °C . The melting point and flash point are not available .科学研究应用

高效液相色谱(HPLC)

相关氯甲酸酯的一个关键应用是在高效液相色谱(HPLC)领域,用于分离和检测苯酚。Landzettel 等人(1995 年)探讨了 2-(9-蒽基乙基)氯甲酸酯 (AEOC) 作为苯酚化合物的荧光衍生化剂,展示了其在工业废水样品环境分析中的实用性 (Landzettel 等人,1995)。这反映了 (2-氟苯基)甲基氯甲酸酯在增强 HPLC 方法的特异性和灵敏度方面的更广泛潜力。

氟芳香族化合物的合成

Lui 等人(1998 年)提出了一种通过芳香卤代甲酸酯的脱羧来获得氯代和氟代芳香族化合物的新方法,包括 (2-氟苯基)甲基氯甲酸酯。此方法提供了一种合成氟代芳香族化合物的直接途径,这在各种化学工业和研究中很有价值 (Lui、Marhold 和 Rock,1998).

含氟金属有机骨架

在新型材料的开发中,Yang 等人(2007 年)研究了用于高密度气体吸附的含氟金属有机骨架 (FMOF)。这些由氟代芳香族化合物合成的骨架,对诸如 H2、O2 和 N2 等气体的吸附表现出优异的性能 (Yang、Wang 和 Omary,2007)。这项研究表明 (2-氟苯基)甲基氯甲酸酯衍生物在为储能和环境应用创造先进材料方面具有潜力。

增强的聚合物晶体管迁移率

Chang 等人(2004 年)探索了使用高沸点溶剂(包括氯甲酸酯)来提高聚(3-己基噻吩)晶体管的场效应迁移率。他们的工作展示了溶剂选择如何显着影响电子材料的性能 (Chang 等人,2004).

荧光传感器

Patra 等人(2018 年)开发了一种用于有效检测 Al3+ 和 Zn2+ 离子荧光化学传感器,展示了 (2-氟苯基)甲基氯甲酸酯及其衍生物在为金属离子创造灵敏且选择性的传感器中的作用 (Patra 等人,2018).

未来方向

While specific future directions for “(2-Fluorophenyl)methyl chloroformate” are not available, there has been an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic amounts . This suggests potential future directions in the development of new synthetic methods involving chloroformates.

作用机制

Target of Action

Chloroformates, in general, are known to react with nucleophilic groups in biological systems .

Mode of Action

(2-Fluorophenyl)methyl chloroformate, like other chloroformates, is likely to undergo nucleophilic substitution reactions with biological molecules. The compound can react with nucleophiles, such as amines and alcohols, to form carbamates and esters, respectively .

Biochemical Pathways

It’s worth noting that chloroformates are often used in the synthesis of various organic compounds, including pharmaceuticals . They can participate in reactions such as the Suzuki-Miyaura cross-coupling, a widely-used method for forming carbon-carbon bonds .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species can influence the action, efficacy, and stability of (2-Fluorophenyl)methyl chloroformate. For instance, its reactivity might increase under alkaline conditions due to the presence of more nucleophiles .

属性

IUPAC Name |

(2-fluorophenyl)methyl carbonochloridate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c9-8(11)12-5-6-3-1-2-4-7(6)10/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGXKEDVRAWFRHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC(=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Fluorophenyl)methyl chloroformate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-benzyl-6-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2924284.png)

![{1-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]piperidin-4-YL}methylamine](/img/structure/B2924289.png)

![tert-butyl N-{2-[(E)-2-(4-bromophenyl)ethenesulfonamido]-2,4-dimethylpentyl}carbamate](/img/structure/B2924290.png)

![(E)-3-phenyl-1-[4-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2924291.png)

![3,4-dihydroisoquinolin-2(1H)-yl[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2924294.png)

![4-[[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B2924297.png)

![[2-(1H-imidazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B2924300.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)isobutyramide](/img/structure/B2924301.png)